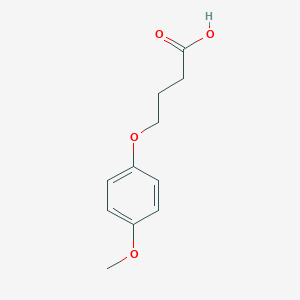

4-(4-Methoxyphenoxy)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68187. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHMCXAVTAKIAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290342 |

Source

|

| Record name | 4-(4-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-99-2 |

Source

|

| Record name | 55579-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Methoxyphenoxy)butanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenoxy)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound (C₁₁H₁₄O₄), a valuable intermediate in organic and medicinal chemistry. The primary focus is on the robust and widely adopted two-step sequence involving a Williamson ether synthesis followed by saponification. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. The content is tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to the preparation of this compound.

Introduction and Retrosynthetic Analysis

This compound is a bifunctional molecule incorporating an aromatic ether and a terminal carboxylic acid. This structure makes it a versatile building block, particularly as a linker in more complex molecular architectures. A logical retrosynthetic analysis of the target molecule identifies the ether linkage as the most strategic disconnection point. This approach simplifies the synthesis into two readily available precursors: a nucleophilic phenol and an electrophilic four-carbon chain with a latent carboxylic acid function.

This leads to the primary synthetic strategy: the formation of the aryl ether bond via a Williamson ether synthesis, followed by the deprotection of the carboxyl group.

Core Synthesis Pathway: A Two-Step Approach

The most efficient and reliable pathway to synthesize this compound involves two sequential reactions:

-

O-Alkylation: A Williamson ether synthesis between 4-methoxyphenol and an ester of 4-bromobutanoic acid.

-

Saponification: The basic hydrolysis of the resulting ester to yield the final carboxylic acid product.

Principle and Mechanism

The cornerstone of this synthesis is the Williamson ether synthesis, a classic S_N2 (bimolecular nucleophilic substitution) reaction.[1] The mechanism involves the attack of a phenoxide ion (a potent nucleophile) on an alkyl halide (an electrophile).

Step 1: Deprotonation. In the first phase, a base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion. The choice of base is critical; an anhydrous base like potassium carbonate (K₂CO₃) is sufficiently strong to deprotonate the phenol (pKa ≈ 10) without causing unwanted side reactions, such as hydrolysis of the alkyl halide or the ester product.

Step 2: Nucleophilic Attack. The generated phenoxide ion then attacks the electrophilic carbon atom bonded to the bromine in ethyl 4-bromobutyrate. This concerted, backside attack displaces the bromide leaving group, forming the new carbon-oxygen ether bond.[1] The reaction is best conducted in a polar, aprotic solvent like acetone or N,N-dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophile, thereby accelerating the S_N2 reaction.[2]

Step 3: Hydrolysis. Following the ether formation, the ethyl ester group is hydrolyzed under basic conditions (saponification).[3][4] Hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylic acid, which is immediately deprotonated by the basic medium to yield the sodium carboxylate salt. The reaction is driven to completion because the final deprotonation step is irreversible.[3] A final acidification step with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to furnish the desired this compound.

Visualizing the Synthetic Workflow

The overall two-step process is illustrated below.

Detailed Experimental Protocols

The following protocols are optimized for laboratory-scale synthesis and prioritize safety, efficiency, and product purity.

Step 1: Synthesis of Ethyl 4-(4-methoxyphenoxy)butanoate

Protocol:

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (10.0 g, 80.5 mmol, 1.0 equiv.), anhydrous potassium carbonate (16.7 g, 121 mmol, 1.5 equiv.), and acetone (120 mL).

-

Reaction Initiation: Stir the suspension vigorously. Add ethyl 4-bromobutyrate (17.3 g, 88.6 mmol, 1.1 equiv.) dropwise to the mixture at room temperature.[5]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the 4-methoxyphenol spot has been consumed.

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in dichloromethane (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, a slightly yellow oil, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.[5]

Step 2: Synthesis of this compound (Saponification)

Protocol:

-

Reaction Setup: Transfer the crude ethyl 4-(4-methoxyphenoxy)butanoate from the previous step into a 250 mL round-bottom flask with a magnetic stir bar. Add a 10% aqueous solution of sodium hydroxide (NaOH) (80 mL, approx. 200 mmol, >2 equiv.).

-

Reaction Execution: Heat the biphasic mixture to reflux (approximately 100 °C) with vigorous stirring for 2-4 hours, or until the reaction mixture becomes a single homogeneous phase, indicating the consumption of the ester.

-

Cooling and Acidification: Cool the reaction flask in an ice bath to 0-5 °C. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (approx. 12M HCl) dropwise with stirring. The target acid will precipitate as a white solid. Continue adding HCl until the pH of the solution is ~1-2 (verify with pH paper).

-

Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove any remaining salts.

-

Drying and Purification: Dry the solid product under vacuum. For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative aspects of this synthetic pathway.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. | Role |

| Step 1: O-Alkylation | ||||

| 4-Methoxyphenol | 124.14 | 10.0 g | 1.0 | Nucleophile Precursor |

| Ethyl 4-bromobutyrate | 195.05 | 17.3 g | 1.1 | Electrophile |

| Potassium Carbonate | 138.21 | 16.7 g | 1.5 | Base |

| Acetone | 58.08 | 120 mL | - | Solvent |

| Step 2: Saponification | ||||

| Ethyl 4-(4-methoxyphenoxy)butanoate | 238.28 | (from Step 1) | 1.0 | Substrate |

| Sodium Hydroxide | 40.00 | ~8.0 g in 80 mL H₂O | >2.0 | Reagent (Base) |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | Acidification |

| Product | ||||

| This compound | 210.23 | ~14.0 g (Typical) | - | Final Product |

| Overall Yield (Typical) | ~82% |

Mechanistic Visualization

The S_N2 mechanism of the key ether-forming step is detailed below.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process initiated by a Williamson ether synthesis. This method is advantageous due to the commercial availability and low cost of the starting materials, straightforward reaction conditions, and high overall yields. The protocols described herein are robust and scalable, providing a solid foundation for the production of this key chemical intermediate for further research and development applications.

References

-

ChemBK. (2024). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Retrieved from ChemBK. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Fehr, T., et al. (2018). Synthesis of 4-(3-methoxy-phenoxy)-butyric acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 823–826. [Link]

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. [Link]

-

Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

-

Wikipedia. (2023). Williamson ether synthesis. [Link]

-

Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2022). 11.9: Hydrolysis of Esters. [Link]

-

Rao, G. J. S., & Sastry, K. N. S. (2012). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-(3-Methoxyphenoxy)butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(4-Methoxyphenoxy)butanoic acid is a member of the phenoxyalkanoic acid class of organic compounds, characterized by a carboxylic acid moiety linked to a phenoxy group via an alkyl chain. The specific arrangement of the methoxy group on the phenyl ring and the length of the butanoic acid chain impart a unique set of physicochemical properties that are critical to its behavior in chemical and biological systems. Understanding these properties is paramount for its potential applications in drug discovery, agrochemicals, and material science, where molecular structure dictates function, including solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical values and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide actionable insights for researchers.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and structure.

-

IUPAC Name: this compound[1]

-

CAS Number: 55579-99-2[1]

-

Molecular Formula: C₁₁H₁₄O₄[1]

-

Molecular Weight: 210.23 g/mol [1]

-

SMILES: COC1=CC=C(C=C1)OCCCC(=O)O[1]

The structure, visualized below, consists of a 4-methoxyphenol core connected to a butanoic acid chain through an ether linkage.

Caption: 2D Structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key computed physicochemical properties of this compound. It is important to note that these values are predicted and should be confirmed by experimental determination for any rigorous application.

| Property | Predicted Value | Significance in Drug Development & Research |

| Molecular Weight | 210.23 g/mol [1] | Influences diffusion, bioavailability, and formulation. |

| Melting Point | Not available (solid at room temp.) | Affects solubility, dissolution rate, and stability. |

| Boiling Point | Not available | Indicates volatility and thermal stability. |

| Water Solubility | Predicted to be low | Critical for formulation, bioavailability, and environmental fate. |

| pKa | Not available | Governs ionization state, influencing solubility and membrane permeability. |

| logP (Octanol-Water Partition Coefficient) | 1.7[1] | A key indicator of lipophilicity, impacting membrane permeability and ADME properties. |

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step protocols for the experimental determination of the core physicochemical properties. The rationale behind each step is explained to ensure a deep understanding of the methodology.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Determination [2]

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heating.[3]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, loading it to a height of 2-3 mm. Tap the sealed end on a hard surface to pack the sample tightly.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting range. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[2]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes liquid (T_final). The melting point is reported as this range.

Boiling Point Determination

For high-boiling point liquids or solids that can be melted without decomposition, the boiling point provides an indication of volatility.

Methodology: Thiele Tube Method [4]

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the sample into a small test tube.

-

Capillary Inversion: Place a melting point capillary tube, sealed end up, into the test tube with the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air will escape from the inverted capillary.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Cooling and Recording: Remove the heat and observe the sample as it cools. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4]

Aqueous Solubility

Solubility is a critical parameter for drug delivery and formulation. For a carboxylic acid, solubility is highly pH-dependent.

Methodology: Gravimetric Method

Step-by-Step Protocol:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of purified water (and buffered solutions at various pH values) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred. Evaporate the solvent and weigh the remaining dissolved solid.

-

Calculation: Calculate the solubility in g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration [5][6]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of this compound of a known concentration in water.[5]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.[5]

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.[7]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is at half the volume of the equivalence point. The pKa is the pH at the half-equivalence point.[7]

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.

Methodology: Shake-Flask Method [8][9]

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase to a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases. Allow the layers to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]

Synthesis Route

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis.[11][12][13] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Reaction Scheme: 4-Methoxyphenol is deprotonated with a suitable base (e.g., sodium hydride) to form the sodium 4-methoxyphenoxide. This is then reacted with an ester of 4-bromobutanoic acid (e.g., ethyl 4-bromobutanoate). The resulting ester is then hydrolyzed to yield the final product, this compound.

Caption: Proposed Synthesis Workflow for this compound.

Potential Applications and Biological Relevance

While specific studies on this compound are limited, the broader class of phenoxyalkanoic acids has significant applications:

-

Agrochemicals: Many phenoxyalkanoic acids are used as selective herbicides.[2]

-

Drug Discovery: Derivatives of phenoxybutanoic acid have been investigated as potent endothelin antagonists with potential applications in treating cardiovascular diseases such as pulmonary arterial hypertension.[14] The physicochemical properties detailed in this guide are crucial for the rational design of such therapeutic agents.

Conclusion

References

-

PubChem. This compound. Available from: [Link]

-

University of Calgary. Melting Point Determination. Available from: [Link]

-

NCERT. Tests for Functional Groups in Organic Compounds. Available from: [Link]

-

PubChem. 4-(4-Methoxyphenyl)butyric acid. Available from: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. Available from: [Link]

-

PubMed. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available from: [Link]

-

ACS Publications. Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Available from: [Link]

-

ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]

-

METTLER TOLEDO. Determination of Melting Points. Available from: [Link]

-

Chabot College. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

PubMed. Medicinal and Biological Significance of Phenoxazine Derivatives. Available from: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available from: [Link]

-

PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]

-

PubChem. 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Available from: [Link]

-

MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

PubChem. 4-(4-Methylphenoxy)butanoic acid. Available from: [Link]

-

MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available from: [Link]

-

SlideShare. experiment (1) determination of melting points. Available from: [Link]

-

Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

PubChem. 4-(4-Phenoxyphenyl)butanoic acid. Available from: [Link]

-

Saddleback College. Determination of Melting Point. Available from: [Link]

-

De Gruyter. Synthetic Methods for Alkyl Aryl Ethers. Available from: [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

Sources

- 1. This compound | C11H14O4 | CID 249649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methoxyphenoxy)butanoic Acid: Synthesis, Identification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenoxy)butanoic acid, a molecule of interest in synthetic organic chemistry and medicinal research. This document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the identification and characterization of this compound, reflecting field-proven expertise.

Core Identification and Properties

This compound is an aromatic carboxylic acid characterized by a methoxyphenoxy moiety linked to a butanoic acid chain via an ether bond. This structure imparts a combination of hydrophobic and hydrophilic properties, making it a versatile building block.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 55579-99-2 | [1] |

| PubChem CID | 249649 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)OCCCC(=O)O | [1] |

| InChI Key | WUHMCXAVTAKIAE-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.7 | [1] |

| Topological Polar Surface Area | 55.8 Ų | [1] |

Synthesis Pathway: The Williamson Ether Synthesis

A robust and widely applicable method for preparing this compound is the Williamson ether synthesis.[2] This SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. The causality behind this choice of reaction is its efficiency in forming the ether linkage under relatively mild conditions, and the ready availability of the starting materials.

Conceptual Workflow for Synthesis:

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is based on the synthesis of the related compound 4-(3-methoxyphenoxy)butyric acid and is expected to be highly applicable.

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol in a suitable solvent such as acetone. Add a stoichiometric equivalent of a base, like cesium carbonate or sodium hydroxide, and stir the mixture for a short period to facilitate the formation of the phenoxide.

-

Alkylation: To the phenoxide solution, add ethyl 4-bromobutanoate dropwise. The rationale for using the ethyl ester of the bromo-acid is to protect the carboxylic acid functionality from acting as a nucleophile itself. Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting phenol.

-

Work-up and Ester Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(4-methoxyphenoxy)butanoate. This intermediate can be purified by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of acetone and water. Add an excess of aqueous sodium hydroxide and stir at room temperature for approximately one hour. The progress of the saponification can be monitored by TLC.

-

Acidification and Product Isolation: Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid and ice to protonate the carboxylate salt. The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of the target molecule. The expected chemical shifts are influenced by the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the benzene ring are expected to appear as two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated around δ 3.7-3.8 ppm.

-

Aliphatic Chain Protons:

-

The methylene group adjacent to the phenoxy oxygen (-O-CH₂-) should appear as a triplet around δ 4.0 ppm.

-

The methylene group adjacent to the carbonyl (-CH₂-COOH) will be a triplet at approximately δ 2.5 ppm.

-

The central methylene group (-CH₂-) will be a multiplet (quintet or sextet) around δ 2.1 ppm.

-

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between δ 10-12 ppm, which would disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected in the range of δ 175-180 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group and the carbon bearing the ether linkage will be the most downfield of the aromatic signals.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is characteristic for the methoxy carbon.

-

Aliphatic Carbons: Three signals for the butanoic acid chain carbons are expected between δ 20-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |

| 2850-3000 | C-H | Stretching (Aliphatic and Aromatic) |

| 1700-1725 | C=O | Stretching (Carboxylic acid) |

| 1500-1600 | C=C | Stretching (Aromatic ring) |

| 1230-1260 | C-O | Asymmetric Stretching (Aryl ether) |

| 1020-1050 | C-O | Symmetric Stretching (Aryl ether) |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong C=O stretch confirms the presence of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (210.23).

-

Key Fragmentation Pathways:

-

Loss of the butanoic acid side chain via cleavage of the ether bond is a likely fragmentation pathway.

-

Decarboxylation (loss of CO₂) from the molecular ion or fragment ions is also a common fragmentation for carboxylic acids.

-

Characteristic fragmentation of the butanoic acid chain itself will also be observed.

-

Analytical Methodologies for Purity and Quantification

Ensuring the purity of this compound is critical for its application in research and development. A combination of chromatographic and titrimetric methods provides a self-validating system for quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of phenoxyalkanoic acids.[3] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Example HPLC Method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Rationale for Method Parameters:

-

The C18 column provides the necessary hydrophobicity for retaining the analyte.

-

The acetonitrile/water gradient allows for the efficient elution of the compound while also separating it from potential impurities with different polarities.

-

Formic acid ensures that the carboxylic acid is in its neutral form, preventing peak tailing and improving reproducibility.

-

UV detection at 254 nm is suitable due to the presence of the aromatic chromophore.

Acid-Base Titration

Titration offers a reliable, absolute method for determining the purity of the bulk material, based on the stoichiometry of the acid-base reaction.[4]

Protocol for Purity Determination by Titration:

-

Sample Preparation: Accurately weigh approximately 200 mg of this compound into a clean Erlenmeyer flask.

-

Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol, to ensure complete solubility.

-

Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached, indicated by a persistent color change of the indicator.

-

Calculation: The purity of the acid can be calculated using the following formula:

Purity (%) = (V × M × MW) / (W × 10)

Where:

-

V = Volume of NaOH solution used (mL)

-

M = Molarity of the NaOH solution (mol/L)

-

MW = Molecular weight of the acid (210.23 g/mol )

-

W = Weight of the sample (mg)

-

This titrimetric assay provides a direct measure of the carboxylic acid content and serves as an excellent orthogonal technique to HPLC for purity confirmation.

Applications and Scientific Context

Phenoxyalkanoic acids are a class of compounds with diverse biological activities. They are structurally related to a number of herbicides that act as synthetic auxins.[5] In the context of drug development, this scaffold is of interest for its potential to be modified to interact with various biological targets. The combination of an aromatic ring, a flexible ether linkage, and a carboxylic acid group provides multiple points for interaction with receptor binding sites or enzyme active sites.

Derivatives of phenoxyalkanoic acids have been investigated for their potential as:

-

Anti-inflammatory agents: The carboxylic acid moiety can mimic that of arachidonic acid, allowing for potential interactions with cyclooxygenase (COX) enzymes.

-

Hypolipidemic agents: Some phenoxyalkanoic acid derivatives have shown efficacy in lowering triglyceride and cholesterol levels.[6]

-

Antimicrobial agents: Modifications of the phenoxyacyl scaffold have yielded compounds with activity against pathogens like Helicobacter pylori.[7]

This compound, specifically, serves as a valuable intermediate for creating libraries of more complex molecules for screening in drug discovery programs. Its structure allows for further elaboration at the aromatic ring, the carboxylic acid, or the aliphatic linker to fine-tune its physicochemical and pharmacological properties.

Safety and Handling

Based on GHS classifications for this compound, this compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety protocols should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

Sources

- 1. This compound | C11H14O4 | CID 249649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigational Profile of 4-(4-Methoxyphenoxy)butanoic Acid: A Technical Guide for Drug Discovery Professionals

Preamble: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide focuses on 4-(4-Methoxyphenoxy)butanoic acid, a compound that, while not extensively studied, holds considerable interest due to its structural resemblance to molecules with significant, well-documented biological activities. For the researcher and drug development professional, this molecule represents an untapped opportunity. Its core structure, a phenoxyalkanoic acid, is a scaffold present in compounds ranging from metabolic modulators to chemical chaperones. This document serves as a comprehensive technical dossier, moving from established synthesis and the activities of its close analogs to a logically derived hypothesis of its potential biological function and a clear, actionable roadmap for its experimental validation.

Part 1: Molecular Profile and Synthesis

A prerequisite for any biological investigation is a thorough understanding of the molecule's physicochemical properties and a reliable method for its synthesis.

Physicochemical Characteristics

This compound is a small molecule characterized by a methoxy-substituted phenyl ring linked via an ether bond to a butanoic acid chain. This structure imparts a moderate degree of lipophilicity, suggesting potential for membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem[1] |

| Molecular Weight | 210.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=CC=C(C=C1)OCCCC(=O)O | PubChem[1] |

| Predicted LogP | 1.80 | ChemDraw |

| Physical State | Solid (predicted) | - |

Proposed Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be readily achieved via a standard Williamson ether synthesis, a robust and well-established method in organic chemistry.

Reaction Scheme:

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology:

-

Step 1: Ether Formation.

-

To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

-

Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide anion.

-

Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude ester intermediate, ethyl 4-(4-methoxyphenoxy)butanoate.

-

-

Step 2: Saponification (Ester Hydrolysis).

-

Dissolve the crude ester intermediate in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at 60°C for 2-4 hours.

-

After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 2M HCl) until the pH is ~2-3, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Part 2: Biological Activity of Structural Analogs - Building a Case

The scientific rationale for investigating this compound is built upon the established biological activities of its structural analogs. Two primary classes of analogs provide compelling, albeit different, hypotheses for its potential function: Phenylbutyric Acids and Phenoxyalkanoic Acids.

Analog Class 1: Phenylbutyric Acids and the Chemical Chaperone Hypothesis

The most compelling analog is 4-phenylbutyric acid (4-PBA), a compound that differs only by the replacement of the ether oxygen with a methylene group. 4-PBA is an FDA-approved drug and a well-characterized chemical chaperone that mitigates Endoplasmic Reticulum (ER) stress.[2][3][4]

Mechanism of Action:

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering a signaling cascade known as the Unfolded Protein Response (UPR).[4] Chronic ER stress can lead to apoptosis and is implicated in numerous pathologies, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[1][5][6]

4-PBA acts by:

-

Stabilizing Protein Conformation: It interacts with the exposed hydrophobic regions of misfolded proteins, preventing their aggregation and facilitating proper folding.[5][6]

-

Modulating the UPR: It can reduce the expression of key ER stress markers such as GRP78 (Glucose-Regulated Protein 78), PERK, IRE1, and ATF6, thereby alleviating the pro-apoptotic signals that arise from a stressed ER.[7][8][9]

Caption: The ER Stress Pathway and the site of action for 4-PBA.

Significantly, derivatives of 4-PBA have been synthesized to improve its potency. For instance, 2-isopropyl-4-phenylbutanoic acid was found to be 2-10 times more effective than 4-PBA in preventing protein aggregation in vitro.[10] This demonstrates that modifications to the 4-PBA scaffold can enhance its chaperone activity. The introduction of an ether linkage and a methoxy group in this compound represents such a modification, warranting investigation into its potential as a superior chemical chaperone.

Analog Class 2: Phenoxyalkanoic Acids - Alternative Biological Targets

The phenoxyalkanoic acid scaffold is also present in other classes of bioactive molecules.

-

Herbicidal Activity: Compounds like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) are well-known selective herbicides.[11][12] They act as pro-herbicides, being converted within susceptible plants via β-oxidation into synthetic auxins that cause uncontrolled growth.[11][13] While this activity is specific to plant biology, it establishes that the phenoxybutanoic acid structure can be recognized by biological enzyme systems.

-

PPAR Agonism: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that are critical regulators of lipid and glucose metabolism.[14][15] Certain molecules with a phenoxyalkanoic acid-like structure have been identified as PPAR agonists.[16] Activation of PPARs, particularly PPARγ, is a therapeutic strategy for type 2 diabetes.[15] Given the structural elements of this compound, its potential to interact with PPARs cannot be discounted.

| Analog Class | Key Example(s) | Primary Biological Activity | Relevance to Target Compound |

| Phenylbutyric Acids | 4-Phenylbutyric Acid (4-PBA) | Chemical Chaperone, ER Stress Inhibitor | High structural similarity; suggests a primary hypothesis of chaperone activity. |

| Phenoxybutanoic Acids | 2,4-DB, MCPB | Pro-herbicide (Synthetic Auxin) | Demonstrates scaffold is biologically active, though in a different context. |

| Other Phenoxyalkanoic Acids | Various synthetic ligands | PPAR Agonism | Suggests a secondary, alternative hypothesis related to metabolic regulation. |

Part 3: The Core Hypothesis and a Path to Validation

Synthesizing the evidence from its structural analogs, the primary hypothesis is that This compound functions as a chemical chaperone with the potential to inhibit protein aggregation and alleviate ER stress. The ether linkage and methoxy substitution may enhance its potency compared to 4-PBA.

To validate this hypothesis, a logical, stepwise experimental workflow is proposed.

Proposed Experimental Workflow

Caption: A tiered workflow for validating chaperone activity.

Detailed Protocol: In Vitro Protein Aggregation Assay

This protocol describes a foundational experiment to directly test the hypothesized chaperone activity by measuring the compound's ability to prevent the heat-induced aggregation of a model protein, citrate synthase (CS).[17][18][19]

Objective: To quantify the ability of this compound to suppress the thermal aggregation of citrate synthase.

Materials:

-

Citrate Synthase (from porcine heart)

-

HEPES buffer (40 mM, pH 7.5)

-

This compound (test compound)

-

4-Phenylbutyric acid (4-PBA, positive control)

-

DMSO (vehicle)

-

Temperature-controlled spectrophotometer capable of measuring light scattering at 360 nm.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Citrate Synthase (CS) at 10 µM in HEPES buffer.

-

Prepare stock solutions of the test compound and 4-PBA in DMSO (e.g., 100 mM).

-

-

Assay Setup:

-

In a quartz cuvette, prepare the reaction mixtures. A typical final volume is 500 µL.

-

Negative Control (Aggregation): CS (final concentration 100 nM) + Vehicle (DMSO, e.g., 0.1% final concentration) in HEPES buffer.

-

Positive Control (Inhibition): CS (100 nM) + 4-PBA (at a range of final concentrations, e.g., 1, 5, 10 mM) + Vehicle in HEPES buffer.

-

Test Compound: CS (100 nM) + Test Compound (at a range of final concentrations) + Vehicle in HEPES buffer.

-

-

Equilibrate the cuvettes and the spectrophotometer to 43°C.

-

-

Data Acquisition:

-

Place the cuvette in the spectrophotometer and immediately begin recording the absorbance (light scattering) at 360 nm every 30 seconds for 60 minutes.

-

The increase in absorbance at 360 nm is directly proportional to the aggregation of the CS protein.

-

-

Data Analysis:

-

Plot the absorbance at 360 nm versus time for each condition.

-

Calculate the extent of aggregation at the end of the time course (e.g., at 60 minutes) for each concentration of the test compound and the positive control.

-

Determine the percent inhibition of aggregation relative to the negative control (vehicle only).

-

If the data allows, calculate an IC₅₀ value (the concentration of the compound that inhibits 50% of aggregation).

-

Expected Outcome: If the hypothesis is correct, this compound will show a dose-dependent reduction in light scattering, indicating suppression of CS aggregation. A comparison of its IC₅₀ value with that of 4-PBA will determine its relative potency.

Conclusion and Forward Outlook

This compound stands as a compelling candidate for biological investigation. While direct evidence of its activity is currently lacking in the public domain, a rigorous analysis of its structural analogs provides a strong, scientifically-grounded hypothesis for its function as a chemical chaperone and ER stress modulator. The ether linkage and methoxy group are key modifications that may enhance its potency over existing compounds like 4-PBA.

The experimental workflows and protocols detailed in this guide provide a clear and immediate path for researchers to validate this primary hypothesis. Successful validation would position this compound as a promising lead compound for therapeutic development in a host of diseases underpinned by protein misfolding and ER stress, from neurodegeneration to metabolic disorders. This document is intended not as a final word, but as a foundational blueprint for discovery.

References

-

Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current Medicinal Chemistry, 18(36), 5545-5553. [Link]

-

PubChem. (n.d.). 4-Phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Zeng, M., et al. (2017). 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models. Toxicology Letters, 271, 26-37. [Link]

-

Lin, Y., et al. (2021). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology, 12, 674316. [Link]

-

PharmaCompass. (n.d.). 4-phenylbutyric acid. Retrieved from [Link]

-

Mao, Y., et al. (2019). Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice. Experimental and Therapeutic Medicine, 18(5), 3535-3542. [Link]

-

Roy, B., et al. (2021). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Journal of Cellular Physiology, 236(11), 7260-7272. [Link]

-

Mohammed-Ali, Z., et al. (2025). The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos Syndrome. Cell Death Discovery, 11(1), 200. [Link]

-

Das, A., et al. (2016). Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. PLoS One, 11(2), e0149020. [Link]

-

Luo, T., et al. (2015). Inhibition of endoplasmic reticulum stress by 4-phenylbutyric acid prevents vital organ injury in rat acute pancreatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 309(8), G651-G663. [Link]

-

Park, S. W., et al. (2017). Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy. Journal of Lipid Research, 58(9), 1855-1868. [Link]

-

Lin, Y., et al. (2021). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology, 12, 674316. [Link]

-

Das, A., et al. (2016). Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. PLoS One, 11(2), e0149020. [Link]

-

Luo, J. F., et al. (2016). Chemical chaperone 4-phenylbutyric acid protects H9c2 cardiomyocytes from ischemia/reperfusion injury by attenuating endoplasmic reticulum stress-induced apoptosis. Molecular Medicine Reports, 13(6), 4990-4996. [Link]

-

Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. International Journal of Biochemistry & Cell Biology, 69, 231-240. [Link]

-

Futura-Sciences. (2026, January 7). Alzheimer's may no longer be irreversible: this breakthrough brings memory back to damaged brains. [Link]

-

Kolb, P. S., et al. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology, 14, 1162810. [Link]

-

Haslbeck, M., & Buchner, J. (2015). Assays to Characterize Molecular Chaperone Function In Vitro. In Methods in Molecular Biology (Vol. 1258, pp. 299-311). [Link]

-

Kolb, P. S., et al. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology, 14, 1162810. [Link]

-

Scilit. (n.d.). Assays to Characterize Molecular Chaperone Function In Vitro. Retrieved from [Link]

-

Singh, S. M., & Udgaonkar, J. B. (2015). Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. Bio-protocol, 5(20), e1622. [Link]

-

Uehara, T., et al. (2024). Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. Archives of Toxicology. [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

-

Kera, G., et al. (2016). A Novel Method for Assessing the Chaperone Activity of Proteins. PLoS One, 11(8), e0161927. [Link]

-

Haslbeck, M., & Buchner, J. (2015). Assays to Characterize Molecular Chaperone Function In Vitro. Methods in Molecular Biology, 1258, 299-311. [Link]

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

-

Pagano, E., et al. (2021). The potential of natural products for targeting PPARα. British Journal of Pharmacology, 178(13), 2690-2706. [Link]

- Google Patents. (n.d.). US4070177A - Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives.

-

Sharma, S., et al. (2025). Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study. Journal of Molecular Modeling, 31(1), 23. [Link]

-

Salehi, B., et al. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 26(19), 5852. [Link]

-

Iannuzzi, C., et al. (2020). A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. Chemistry, 26(8), 1834-1845. [Link]

-

Atli, O., & Dogan, M. (2017). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Phytotherapy Research, 31(6), 840-852. [Link]

-

Wyrzykowska, D., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Murakami, K., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Okayama University Medical School Journal, 74(1), 1-8. [Link]

-

Bogacka, I., et al. (2015). Peroxisome proliferator activated receptor ligands affect progesterone and 17β-estradiol secretion by porcine corpus luteum during early pregnancy. Journal of Physiology and Pharmacology, 66(3), 401-408. [Link]

-

Murakami, K., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Okayama Igakkai Zasshi, 134(1), 1-8. [Link]

-

Murakami, K., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Okayama Igakkai Zasshi, 134(1), 1-8. [Link]

-

Houpis, I. N., et al. (2005). Synthesis of a PPAR Agonist via Asymmetric Hydrogenation of a Cinnamic Acid Derivative and Stereospecific Displacement of ( S )-2-Chloropropionic Acid. Organic Process Research & Development, 9(4), 467-472. [Link]

Sources

- 1. dmg-peg2000-mal.com [dmg-peg2000-mal.com]

- 2. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]

- 3. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 13. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 14. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health [mdpi.com]

- 15. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assays to Characterize Molecular Chaperone Function In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 18. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Methoxyphenoxy)butanoic Acid Derivatives and Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, biological evaluation, and structure-activity relationships (SAR) of derivatives and analogs based on the 4-(4-methoxyphenoxy)butanoic acid scaffold. These compounds have garnered significant interest as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of metabolism and inflammation. As such, they represent a promising chemical space for the discovery of novel therapeutics for metabolic diseases, including type 2 diabetes, dyslipidemia, and non-alcoholic steatohepatitis (NASH). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic design and evaluation of this compound class, from initial synthesis to in vivo validation.

Introduction: The Therapeutic Promise of the Phenoxybutanoic Acid Scaffold

The this compound core structure represents a privileged scaffold in medicinal chemistry. Its defining features—a phenoxy ring, a flexible four-carbon aliphatic linker, and a terminal carboxylic acid group—provide an ideal framework for interacting with the ligand-binding domains (LBD) of various nuclear receptors. The carboxylic acid function, in particular, is a key pharmacophoric element, capable of forming critical hydrogen bonds with polar residues in the receptor's binding pocket, a common feature for agonists of the PPAR family.

Derivatives of this scaffold have been primarily investigated as agonists for PPARs.[1] PPARs function as ligand-activated transcription factors that control the expression of genes integral to glucose and lipid metabolism, energy homeostasis, and inflammatory processes.[2][3] The development of agonists targeting PPARs, especially PPARγ, led to the successful thiazolidinedione (TZD) class of antidiabetic drugs.[4] However, full agonists of PPARγ are associated with significant side effects, such as weight gain and fluid retention.[4] This has driven the search for second-generation modulators, including partial agonists and pan-agonists (activating multiple PPAR subtypes), which may offer a superior therapeutic window with an improved safety profile.[3][4] This guide will explore the methodologies required to discover and characterize such novel agents derived from the this compound template.

The PPAR Family: Key Therapeutic Targets

The PPAR family consists of three main subtypes: PPARα, PPARγ, and PPARβ/δ.[2] Understanding their distinct physiological roles is fundamental to designing effective and selective modulators.

-

PPARα (Alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and brown adipose tissue.[2][3] Its activation primarily stimulates fatty acid oxidation and is the target of fibrate drugs used to treat hyperlipidemia.[1]

-

PPARγ (Gamma): Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation) and lipid storage.[2][3] It is the primary target for the TZD class of insulin-sensitizing drugs.[4]

-

PPARβ/δ (Beta/Delta): Ubiquitously expressed, this subtype is involved in enhancing fatty acid oxidation in skeletal muscle and has been shown to improve insulin resistance in animal models.[2]

The therapeutic strategy for metabolic disease often involves activating multiple PPAR subtypes to achieve a synergistic effect. For instance, dual α/γ agonists or pan-agonists that activate all three subtypes are being actively investigated to simultaneously address dyslipidemia and insulin resistance while mitigating the side effects of selective agonists.[3][5]

Signaling Pathway Overview

Upon binding to a ligand (agonist), the PPAR undergoes a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.

Synthetic Strategies and Compound Characterization

The synthesis of this compound derivatives is typically achieved through straightforward and robust chemical methods. A generalized approach involves the Williamson ether synthesis, a reliable method for forming the key ether linkage.

Generalized Synthetic Protocol

This protocol describes a common method for synthesizing the core scaffold, which can then be diversified.

Step 1: Williamson Ether Synthesis

-

Reactants: 4-methoxyphenol and an ethyl 4-bromobutanoate.

-

Rationale: The phenolic proton of 4-methoxyphenol is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide. This nucleophile then displaces the bromide from the butanoate ester in an SN2 reaction.

-

Procedure:

-

To a solution of 4-methoxyphenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-8 hours).

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product is the ethyl ester intermediate.

-

Step 2: Saponification (Ester Hydrolysis)

-

Rationale: The terminal carboxylic acid is a critical pharmacophore for PPAR binding. Saponification converts the ethyl ester intermediate into the desired carboxylic acid.

-

Procedure:

-

Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq).

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Acidify the aqueous layer to a pH of ~2-3 using a strong acid (e.g., 2M HCl). The desired carboxylic acid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final this compound derivative.

-

Analytical Characterization of Synthesized Compounds

Confirming the identity and purity of each synthesized analog is a non-negotiable step in the drug discovery process. A standard suite of analytical techniques is employed.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms the chemical structure and proton environment. | Signals corresponding to aromatic protons, methoxy group (-OCH₃), aliphatic chain protons (-OCH₂-, -CH₂CH₂-), and the carboxylic acid proton (-COOH). |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Distinct signals for aromatic, aliphatic, methoxy, and carbonyl carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight and confirms the elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound (e.g., for C₁₁H₁₄O₄, MW = 210.23 g/mol ). |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | Characteristic stretches for C=O (carbonyl) of the carboxylic acid, O-H (hydroxyl), C-O (ether), and C-H bonds.[6] |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound. | A single major peak indicates high purity (typically >95% is required for biological assays). |

Biological Evaluation: A Phased Screening Cascade

A hierarchical screening approach is essential for efficiently identifying promising lead compounds from a library of synthesized analogs. This cascade progressively increases in complexity and physiological relevance, ensuring that resources are focused on the most viable candidates.

Protocol 1: Primary Screening - PPAR Transactivation Assay

This cell-based reporter gene assay is the workhorse for primary screening, designed to measure the ability of a compound to functionally activate a specific PPAR subtype.[7]

-

Principle: HEK293T cells (or a similar cell line) are co-transfected with two plasmids: one expressing a chimeric receptor (the PPAR Ligand-Binding Domain fused to a GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).[7] If a compound activates the PPAR-LBD, the chimeric protein binds to the UAS and drives the expression of luciferase, which produces a measurable light signal.

-

Cell Preparation:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

One day before transfection, seed cells into 96-well plates at a density of 3 x 10⁴ cells/well.[7]

-

-

Transfection:

-

Prepare a transfection mix containing the PPAR-GAL4 expression plasmid and the pGL4.35 [9xGAL4 UAS] Luc reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

Add the mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., from 10 nM to 30 µM).

-

Add the compounds to the transfected cells. Include a positive control (e.g., Rosiglitazone for PPARγ) and a vehicle control (DMSO).[7]

-

-

Luciferase Measurement:

-

After an overnight incubation (18-24 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.[7]

-

-

Data Analysis:

-

Normalize the luciferase signal to the vehicle control.

-

Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and Emax (maximal activation relative to the positive control). Compounds with an Emax below ~65% of a full agonist may be classified as desirable partial agonists.[4]

-

Protocol 2: Secondary Screening - Competitive Binding Assay

This assay determines if a compound's activity is due to direct binding to the PPAR LBD and quantifies its binding affinity (IC₅₀).

-

Principle: This is often a fluorescence-based assay where a fluorescent probe with a high affinity for the PPAR LBD is used.[8] When the probe is bound, it fluoresces. Test compounds compete with the probe for binding; if a test compound binds, it displaces the probe, leading to a decrease in the fluorescent signal.[8]

-

Reagents:

-

Purified recombinant human PPAR LBD protein.

-

PPARγ Assay Buffer.[8]

-

A fluorescent PPARγ Assay Probe.

-

A known high-affinity ligand as a positive control.

-

-

Procedure:

-

In a 96-well plate, add the PPAR LBD protein and the fluorescent probe to the assay buffer.

-

Add serial dilutions of the test compounds.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of probe displacement for each compound concentration.

-

Plot the percentage of displacement against the compound concentration and fit the data to determine the IC₅₀ value (the concentration required to displace 50% of the fluorescent probe).

-

In Vivo Efficacy Testing

Promising compounds with good in vitro potency, selectivity, and drug-like properties are advanced to in vivo models of metabolic disease.

-

Model: The genetically obese db/db mouse is a standard model for type 2 diabetes and insulin resistance.[3][5]

-

Treatment: Compounds are administered orally once daily for several weeks.

-

Key Endpoints:

-

Metabolic Parameters: Blood glucose, plasma insulin, triglycerides, and cholesterol levels.[9]

-

Insulin Sensitivity: Glucose and insulin tolerance tests (GTT, ITT).

-

Organ Effects: Measurement of liver triglycerides to assess impact on hepatic steatosis.[3]

-

Safety: Body weight monitoring and measurement of liver/kidney injury markers.[3]

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the elucidation of SAR, guiding the design of more potent and selective analogs.

| Modification Site | Observation | Rationale / Implication |

| Phenoxy Ring Substituents | Adding small, electron-withdrawing groups (e.g., halogens) can modulate potency and pharmacokinetic properties.[10] | Changes the electronic properties and conformation of the molecule within the binding pocket. Can also block sites of metabolism, improving stability. |

| Aliphatic Linker | The four-carbon (butanoic) length is often optimal for spanning the distance between key interaction points in the LBD. | Shorter or longer linkers may result in a loss of potency due to suboptimal positioning of the terminal carboxylate group. |

| Carboxylic Acid Group | Essential for activity. Esterification or conversion to an amide typically abolishes or greatly reduces agonist activity. | Forms a critical charge-charge or hydrogen bond interaction with conserved amino acid residues (e.g., Tyrosine, Histidine) in the PPAR LBD. |

| Alpha-Substitution | Adding methyl groups to the carbon alpha to the carboxylic acid can increase potency and influence subtype selectivity. | The substitution can restrict conformational flexibility, locking the molecule into a more favorable binding pose. This is a common feature in fibrate drugs. |

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of novel PPAR modulators. The combination of rational design based on SAR, robust synthetic chemistry, and a systematic biological screening cascade provides a powerful platform for discovering next-generation therapeutics for metabolic diseases.

Future efforts should focus on designing analogs with tailored activity profiles, such as partial agonists or pan-agonists with balanced subtype activation, to maximize therapeutic benefit while minimizing mechanism-based side effects. Furthermore, exploring novel delivery technologies or prodrug strategies could enhance the pharmacokinetic properties of these compounds, ultimately leading to more effective treatments for patients worldwide.

References

- JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Le T, et al. (2012). Combined Ligand- and Structure-based Virtual Screening Protocol Identifies Novel Submicromolar PPARγ Partial Agonists. PubMed Central. [Link]

-

Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. ChemBK. [Link]

-

PPARγ Ligand Screening/Characterization Assay Kit. Creative BioMart. [Link]

-